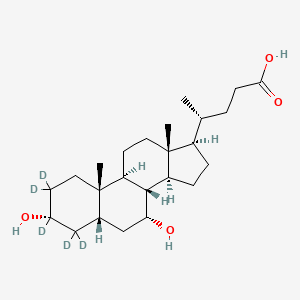

Chenodeoxycholic acid-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-FVAYXOGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745918 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52840-12-7 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of Chenodeoxycholic Acid-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological significance and applications of chenodeoxycholic acid (CDCA) and its deuterated analog, chenodeoxycholic acid-d5 (CDCA-d5). While CDCA is a primary bile acid with crucial physiological roles and therapeutic applications, CDCA-d5 serves as an indispensable tool in biomedical research, primarily as an internal standard for mass spectrometry-based quantification. This guide will detail the mechanism of action of CDCA, its clinical relevance, and the specific utility of CDCA-d5 in quantitative bioanalysis. Detailed experimental protocols and quantitative data from relevant studies are presented to provide a comprehensive resource for professionals in the field.

Introduction to Chenodeoxycholic Acid (CDCA)

Chenodeoxycholic acid is a primary bile acid synthesized in the liver from cholesterol.[1][2] It is one of the two major primary bile acids in humans, alongside cholic acid.[1] CDCA plays a fundamental role in the digestion and absorption of dietary fats and fat-soluble vitamins by acting as an emulsifying agent in the intestine.[3] Beyond its role in digestion, CDCA is a key signaling molecule that regulates cholesterol homeostasis and the expression of genes involved in lipid and glucose metabolism.[4][5]

The Role of this compound in Research

This compound is a stable isotope-labeled version of CDCA where five hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[6][7] In such analyses, a known amount of CDCA-d5 is added to a biological sample. Since CDCA-d5 is chemically identical to CDCA, it behaves similarly during sample extraction and chromatographic separation. However, due to its higher mass, it can be distinguished from the endogenous, non-labeled CDCA by the mass spectrometer. This allows for precise and accurate quantification of the endogenous CDCA levels in the sample, correcting for any sample loss during preparation or variations in instrument response.

Mechanism of Action of Chenodeoxycholic Acid

CDCA exerts its biological effects primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[4] The binding of CDCA to FXR initiates a signaling cascade that regulates the expression of numerous genes involved in bile acid synthesis and transport.

Signaling Pathway of Chenodeoxycholic Acid

The activation of FXR by CDCA leads to the transcriptional regulation of several key genes. A simplified representation of this signaling pathway is provided below.

Caption: Signaling pathway of Chenodeoxycholic Acid (CDCA) in a hepatocyte.

Quantitative Data from Clinical and Preclinical Studies

The therapeutic effects of CDCA have been evaluated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Efficacy of CDCA in Gallstone Dissolution

| Study | Dosage of CDCA | Duration of Treatment | Complete Dissolution Rate | Partial or Complete Dissolution Rate |

| National Cooperative Gallstone Study[8] | 750 mg/day | 2 years | 13.5% | 40.8% |

| National Cooperative Gallstone Study[8] | 375 mg/day | 2 years | 5.2% | 23.6% |

| Tangedahl et al. (1983)[9] | 15 mg/kg/day | 2 years | 28% (42% excluding dropouts) | Not Reported |

Table 2: Effects of CDCA on Cholesterol and Bile Acid Synthesis in Healthy Subjects

| Parameter | Treatment with CDCA (3 weeks) |

| Decrease in serum 7α-hydroxy-4-cholesten-3-one | 80%[10] |

| Decrease in serum 7-dehydrocholesterol | 29%[10] |

Experimental Protocols

The use of CDCA-d5 as an internal standard is central to the accurate quantification of bile acids in biological matrices. Below is a typical experimental workflow and a detailed sample preparation protocol.

Experimental Workflow for Bile Acid Quantification

The following diagram illustrates a standard workflow for the analysis of bile acids using LC-MS with CDCA-d5 as an internal standard.

Caption: Experimental workflow for bile acid quantification using LC-MS/MS.

Detailed Sample Preparation Protocol for Serum Bile Acid Analysis

This protocol is adapted from a method for the quantitative analysis of bile acids in serum.[11]

Materials:

-

Serum sample

-

This compound (internal standard solution)

-

Acetonitrile (ice-cold)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS vials

Procedure:

-

Pipette 50 µL of serum sample into a microcentrifuge tube.

-

Add a known amount of the CDCA-d5 internal standard solution to the sample.

-

Vortex the sample briefly to ensure thorough mixing.

-

Add 800 µL of ice-cold acetonitrile to precipitate the proteins.[7]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant to a clean LC-MS vial.

-

The sample is now ready for injection into the LC-MS/MS system.

Conclusion

Chenodeoxycholic acid is a biologically significant molecule with well-established roles in digestion and metabolic regulation. Its therapeutic potential, particularly in the treatment of gallstones and certain metabolic disorders, continues to be an area of active research. The deuterated analog, this compound, is a critical tool for researchers, enabling the accurate and precise quantification of endogenous CDCA levels in complex biological samples. This technical guide has provided a comprehensive overview of the biological importance of CDCA and the practical application of CDCA-d5 in a research setting, complete with quantitative data and detailed experimental protocols to support the work of scientists and drug development professionals.

References

- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BA metabolomics analysis by LC-MS [bio-protocol.org]

- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 8. 6-Ethylchenodeoxycholic-d5 Acid | LGC Standards [lgcstandards.com]

- 9. Cambridge Isotope Laboratories CHENODEOXYCHOLIC ACID (2,2,3,4,4-D5, 98%), | Fisher Scientific [fishersci.com]

- 10. Effects of treatment with deoxycholic acid and chenodeoxycholic acid on the hepatic synthesis of cholesterol and bile acids in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Chenodeoxycholic Acid-d5: Structure, Isotopic Labeling, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chenodeoxycholic acid-d5 (CDCA-d5), a deuterated internal standard crucial for the accurate quantification of chenodeoxycholic acid (CDCA) in biological matrices. This document details its chemical structure, isotopic labeling, and provides in-depth experimental protocols for its use in mass spectrometry-based analytical methods.

Chemical Structure and Isotopic Labeling

Chenodeoxycholic acid is a primary bile acid synthesized in the liver from cholesterol. Its chemical structure is characterized by a steroid nucleus with two hydroxyl groups at the 3α and 7α positions and a five-carbon carboxylic acid side chain.

The deuterated analog, this compound, is a stable isotope-labeled internal standard where five hydrogen atoms are replaced by deuterium. Commercially available CDCA-d5 is typically labeled at the 2, 2, 3, 4, and 4 positions on the steroid A-ring. This specific labeling provides a mass shift of +5 Da compared to the unlabeled CDCA, enabling its use in isotope dilution mass spectrometry.

Table 1: Physicochemical Properties of Chenodeoxycholic Acid and this compound

| Property | Chenodeoxycholic Acid | This compound |

| Chemical Formula | C₂₄H₄₀O₄ | C₂₄H₃₅D₅O₄ |

| Molecular Weight | 392.58 g/mol | 397.61 g/mol |

| CAS Number | 474-25-9 | 52840-12-7 |

| Appearance | White crystalline solid | White to off-white solid |

| Solubility | Soluble in alcohol and acetic acid, insoluble in water. | Soluble in methanol, ethanol. |

Isotopic Labeling Synthesis

While multiple positions on the steroid nucleus can be deuterated, the synthesis of CDCA-d5 with deuterium atoms at positions 2, 2, 3, 4, and 4 often involves a multi-step chemical process starting from a suitable bile acid precursor. A general synthetic approach can be inferred from literature on deuteration of steroids. One common method involves the catalytic reduction of an unsaturated precursor. For instance, a Δ¹- or Δ⁴-unsaturated derivative of a cholic acid intermediate could be subjected to catalytic deuteration using deuterium gas (D₂) and a catalyst such as palladium on carbon (Pd/C).

A plausible, though generalized, synthetic pathway is outlined below. The precise conditions and intermediates may vary depending on the specific starting material and desired labeling pattern.

Caption: Generalized synthetic workflow for deuterated chenodeoxycholic acid.

Biosynthesis of Chenodeoxycholic Acid

Chenodeoxycholic acid is synthesized in the liver from cholesterol through a series of enzymatic reactions known as the "classic" or "neutral" pathway of bile acid synthesis.[1][2][3] This pathway is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[1][2][3] The subsequent steps involve modifications to the steroid ring and shortening of the cholesterol side chain. The key enzymes involved in this pathway are detailed in the diagram below.

References

An In-depth Technical Guide to the Synthesis and Purification of Chenodeoxycholic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for chenodeoxycholic acid-d5 (CDCA-d5). The information compiled herein is intended to equip researchers and professionals in the field of drug development and metabolic studies with a detailed understanding of the necessary protocols and analytical techniques. This guide outlines a plausible synthetic route, purification strategies, and the characterization of this isotopically labeled bile acid.

Introduction

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats and is a key signaling molecule in various metabolic pathways[1]. Deuterium-labeled chenodeoxycholic acid, specifically this compound, serves as an invaluable tool in biomedical research, particularly as an internal standard in mass spectrometry-based quantification of bile acids in biological matrices[2]. The five deuterium atoms provide a distinct mass shift, enabling accurate and sensitive measurement of endogenous CDCA levels. This guide details a feasible multi-step synthesis and purification process for obtaining high-purity this compound.

Synthesis of this compound

The synthesis of this compound (2,2,3,4,4-d5) involves the introduction of deuterium atoms onto the A-ring of a suitable steroid precursor, followed by functional group manipulations to yield the final product. A plausible and efficient synthetic pathway commences from 7-ketolithocholic acid.

Proposed Synthetic Pathway

The overall synthetic strategy involves four main stages:

-

Protection of the Carboxylic Acid: The carboxylic acid group of the starting material, 7-ketolithocholic acid, is first protected as a methyl ester to prevent side reactions in subsequent steps.

-

Deuteration of the A-ring: The A-ring is deuterated at the C2 and C4 positions via acid- or base-catalyzed enolization in the presence of a deuterium source.

-

Stereoselective Reductions: The keto groups at C3 and C7 are stereoselectively reduced to the corresponding 3α and 7α hydroxyl groups.

-

Deprotection: The methyl ester is hydrolyzed to yield the final product, this compound.

digraph "Synthesis of this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [color="#5F6368"];

start [label="7-Ketolithocholic Acid", shape=ellipse, fillcolor="#FBBC05"];

step1 [label="Methyl Esterification\n(MeOH, H+)"];

intermediate1 [label="7-Ketolithocholic Acid Methyl Ester"];

step2 [label="Deuteration\n(D2O, NaOD/DCl)"];

intermediate2 [label="7-Keto-lithocholic Acid-d4 Methyl Ester"];

step3 [label="Stereoselective Reduction of C3-Keto\n(e.g., NaBH4)"];

intermediate3 [label="3α-Hydroxy-7-keto-5β-cholan-24-oic-d4 Acid Methyl Ester"];

step4 [label="Stereoselective Reduction of C7-Keto\n(e.g., NaBH4)"];

intermediate4 [label="Chenodeoxycholic Acid-d4 Methyl Ester"];

step5 [label="Hydrolysis\n(NaOH, H2O/MeOH)"];

final_product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1;

step1 -> intermediate1;

intermediate1 -> step2;

step2 -> intermediate2;

intermediate2 -> step3;

step3 -> intermediate3;

intermediate3 -> step4;

step4 -> intermediate4;

intermediate4 -> step5;

step5 -> final_product;

}

Figure 2: General purification workflow for this compound.

Purification Protocols

Column Chromatography

-

Objective: To separate the desired product from unreacted starting materials, byproducts, and stereoisomers.

-

Stationary Phase: Silica gel is commonly used for the purification of bile acids and their derivatives.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically employed. The exact gradient will depend on the polarity of the impurities.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed material onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

Recrystallization

-

Objective: To further purify the product and obtain a crystalline solid.

-

Solvent System: A common solvent system for the crystallization of chenodeoxycholic acid is a mixture of ethyl acetate and a non-polar solvent like heptane or hexane.

-

Procedure:

-

Dissolve the partially purified product in a minimal amount of hot ethyl acetate.

-

Slowly add heptane or hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and purification of this compound. The exact values may vary depending on the specific reaction conditions and scale.

Table 1: Summary of Reaction Yields

Step Product Expected Yield (%) 1 7-Ketolithocholic Acid Methyl Ester >95 2 7-Keto-lithocholic Acid-d4 Methyl Ester >90 3 & 4 Chenodeoxycholic Acid-d4 Methyl Ester 70-85 5 Crude this compound >90 Overall Purified this compound 50-70

Table 2: Purity and Analytical Data

Analysis Specification Appearance White to off-white solid Purity by HPLC ≥98% Isotopic Purity ≥98 atom % D Mass Spectrometry (ESI-) [M-H]⁻ at m/z 396.3 ¹H NMR Consistent with the structure, showing the absence of signals for protons at C2, C3, and C4.

Conclusion

The synthesis and purification of this compound can be achieved through a multi-step process starting from a suitable precursor such as 7-ketolithocholic acid. The key steps involve protection of the carboxylic acid, deuteration of the A-ring, stereoselective reduction of the keto groups, and final deprotection. Careful purification using a combination of column chromatography and recrystallization is essential to obtain a high-purity product suitable for its intended use as an internal standard in sensitive analytical methods. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and purify this valuable research tool.

References

The Role of Chenodeoxycholic Acid-d5 in the Precise Measurement of Bile Acid Pool Size: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal role of deuterated chenodeoxycholic acid (CDCA-d5) in the accurate determination of bile acid (BA) pool size. The use of stable isotope dilution mass spectrometry (SIDMS) with CDCA-d5 as an internal standard offers a robust and reliable method for quantifying the total amount of bile acids in the enterohepatic circulation. This is crucial for understanding the pathophysiology of various metabolic and liver diseases and for the development of novel therapeutics targeting bile acid metabolism.

Core Principles: Isotope Dilution Mass Spectrometry

The fundamental principle behind using CDCA-d5 for bile acid pool size measurement is isotope dilution. A known amount of the labeled compound (CDCA-d5) is introduced into the system (the patient or experimental animal). After allowing for complete mixing with the endogenous, unlabeled bile acid pool, a sample (typically serum or bile) is collected. The ratio of the labeled to unlabeled chenodeoxycholic acid is then determined using mass spectrometry. Because the amount of the added labeled standard is known, the total amount of the endogenous bile acid can be accurately calculated.

Experimental Protocol: Measurement of Bile Acid Pool Size Using CDCA-d5

The following is a synthesized, step-by-step experimental protocol for the determination of bile acid pool size using CDCA-d5, based on established methodologies.

Subject Preparation and Isotope Administration

-

Fasting: Subjects should fast overnight (at least 8-12 hours) to ensure a basal state of bile acid metabolism.

-

Isotope Administration: A precisely weighed amount of CDCA-d5, dissolved in a suitable vehicle (e.g., encapsulated or in a bicarbonate solution), is administered orally to the subject. The dosage should be sufficient to achieve a detectable enrichment in the bile acid pool without significantly altering its size.

Sample Collection

-

Equilibration Period: Allow for a sufficient period for the administered CDCA-d5 to equilibrate with the total bile acid pool. This typically involves collecting samples over several days.

-

Serum/Plasma Collection: Blood samples are collected at timed intervals (e.g., 24, 48, 72, and 96 hours) after the administration of the isotope. Serum or plasma is separated and stored at -80°C until analysis.

-

Bile Collection (Optional): In some research settings, bile can be collected via duodenal intubation for a more direct measurement of biliary bile acid composition.

Sample Preparation for Mass Spectrometry Analysis

The following steps are crucial for isolating and preparing the bile acids for accurate quantification.

-

Internal Standard Spiking: A known amount of a different internal standard (e.g., a 13C-labeled bile acid) may be added to the collected samples to account for procedural losses during sample preparation.

-

Extraction: Bile acids are extracted from the serum or bile matrix. A common method is solid-phase extraction (SPE) or liquid-liquid extraction using organic solvents like ethanol or acetonitrile.

-

Hydrolysis: Conjugated bile acids (glycine and taurine conjugates) are hydrolyzed to their unconjugated forms using enzymatic (e.g., choloylglycine hydrolase) or chemical (alkaline) hydrolysis. This step is essential for measuring the total bile acid pool.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the non-volatile bile acids must be derivatized to make them volatile. This typically involves a two-step process:

-

Methylation: The carboxyl group is esterified, for example, by using diazomethane or acetyl chloride in methanol.

-

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

-

Reconstitution (for LC-MS/MS): For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, the dried extract is reconstituted in a suitable solvent mixture (e.g., methanol/water).

Mass Spectrometric Analysis

-

GC-MS: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different bile acids based on their volatility and interaction with the column. The mass spectrometer then detects and quantifies the ions corresponding to the unlabeled CDCA and the deuterated CDCA-d5 based on their mass-to-charge ratio (m/z).

-

LC-MS/MS: The reconstituted sample is injected into the LC-MS/MS system. The liquid chromatograph separates the bile acids. The tandem mass spectrometer provides high specificity and sensitivity for quantifying the native and deuterated CDCA.

Data Analysis and Calculation

The bile acid pool size is calculated from the decay in the enrichment of the labeled bile acid over time. The specific activity (ratio of labeled to unlabeled bile acid) is plotted against time, and the pool size is determined from the y-intercept of the decay curve. The fractional turnover rate (FTR) is calculated from the slope of the decay curve. The synthesis rate is then calculated as the product of the pool size and the FTR.

Quantitative Data Summary

The following table summarizes representative quantitative data for chenodeoxycholic acid pool size and kinetics from various studies.

| Study Population | Isotope Used | Analytical Method | CDCA Pool Size (µmol/kg) | CDCA Fractional Turnover Rate (day⁻¹) | CDCA Synthesis Rate (µmol/kg/day) | Reference |

| Healthy Volunteers | [24-13C]CDCA | GC-MS | 32.6 ± 9.9 | 0.24 ± 0.13 | - | [1] |

| Healthy Volunteers | [11,12-2H]CDCA | GC-MS | 22.9 ± 7.8 | 0.23 ± 0.10 | - | [2] |

| Healthy Subjects | [24-13C]CDCA | GLC-MS | 0.64 ± 0.1 g | 0.17 ± 0.03 | 0.12 ± 0.03 g/day | [3] |

| Healthy Males | - | Isotope Dilution | 1.22 ± 0.07 g | - | - | [4] |

| Healthy Females | - | Isotope Dilution | 0.94 ± 0.06 g | - | - | [4] |

Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of chenodeoxycholic acid, the following diagrams are provided.

Caption: Workflow for bile acid pool size measurement.

The biological activity of chenodeoxycholic acid extends beyond its role as a digestive surfactant. It is a potent signaling molecule that activates the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.

Caption: CDCA-FXR signaling pathway.

Conclusion

The use of chenodeoxycholic acid-d5 in conjunction with isotope dilution mass spectrometry represents the gold standard for the measurement of bile acid pool size and kinetics. This in-depth guide provides the necessary framework for researchers and drug development professionals to understand and implement this powerful technique. The precise data obtained from these studies are invaluable for advancing our knowledge of diseases with altered bile acid metabolism and for the development of targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]

- 4. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Chenodeoxycholic Acid-D5: A Technical Guide to Commercial Availability, Experimental Use, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated bile acid, chenodeoxycholic acid-d5 (CDCA-d5). It is intended to serve as a core resource for professionals in research and drug development, detailing its commercial availability, summarizing its role in key biological signaling pathways, and providing illustrative experimental protocols. CDCA-d5 is a valuable tool in metabolic research, particularly as an internal standard in mass spectrometry-based quantification of endogenous chenodeoxycholic acid and as a tracer in metabolic flux studies.

Commercial Suppliers and Availability

This compound (CAS No. 52840-12-7) is available from a range of specialized chemical suppliers. The following table summarizes the availability from several key commercial sources. Purity levels are typically high, making the compound suitable for sensitive analytical and research applications.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Stock Status |

| Simson Pharma Limited | This compound | 52840-12-7 | N/A | Custom | Custom Synthesis[1] |

| Cambridge Isotope Labs | CHENODEOXYCHOLIC ACID (2,2,3,4,4-D5, 98%) | 52840-12-7 | 98% | 0.05 g | In Stock (via Fisher Scientific)[2] |

| MedChemExpress | This compound | N/A | N/A | Various | In-stock[3] |

| Adva Tech Group Inc. | This compound (Major) | N/A | >95% | 25 mg | In Stock[4] |

| PharmaCompass | (+)-Chenodeoxycholic Acid-d5 | N/A | N/A | API/Formulations | Lists multiple suppliers[5] |

Note: Availability, quantities, and stock status are subject to change. Researchers should contact suppliers directly for the most current information and to request a Certificate of Analysis.

Core Signaling Pathways Involving Chenodeoxycholic Acid

Chenodeoxycholic acid is a primary bile acid synthesized from cholesterol in the liver.[6] It is a key signaling molecule that activates nuclear and G protein-coupled receptors, primarily the Farnesoid X Receptor (FXR) and the TGR5 receptor, to regulate bile acid homeostasis, lipid metabolism, and glucose metabolism.[6][7][8]

Farnesoid X Receptor (FXR) Pathway

CDCA is the most potent natural ligand for FXR, a nuclear receptor highly expressed in the liver and intestine.[6][7] Activation of FXR by CDCA is a critical feedback mechanism for controlling bile acid levels.[7][9] In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in the primary bile acid synthesis pathway.[9][10] In the intestine, FXR activation induces Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression via the FGFR4 receptor.[9] A separate pathway involves FXR-mediated activation of AMP-activated protein kinase (AMPK) and ERK1/2, leading to the induction of detoxifying enzymes.[11]

Caption: FXR-mediated regulation of bile acid synthesis by CDCA.

TGR5 Signaling Pathway

CDCA also activates TGR5 (also known as GPBAR1), a G protein-coupled receptor, particularly in enteroendocrine cells and other cell types.[12][13][14] This interaction stimulates a distinct signaling cascade. Ligand binding to TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[13][15] In the gut, this pathway has been shown to stimulate the secretion of 5-hydroxytryptamine (5-HT, serotonin) via the TRPA1 channel, which in turn enhances intestinal motility.[12][16][17]

Caption: TGR5-mediated signaling cascade initiated by CDCA in the intestine.

Experimental Protocols

The following sections provide illustrative methodologies for experiments involving chenodeoxycholic acid, based on published research. CDCA-d5 would typically be used as an internal standard for quantification in these protocols.

Protocol: Extraction of CDCA from Biological Samples

This protocol is a simplified representation of methods used for extracting CDCA from biological matrices like liver tissue or bile for subsequent analysis.[18][19]

References

- 1. This compound | CAS No- 52840-12-7 | Simson Pharma Limited [simsonpharma.com]

- 2. Cambridge Isotope Laboratories CHENODEOXYCHOLIC ACID (2,2,3,4,4-D5, 98%), | Fisher Scientific [fishersci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. advatechgroup.com [advatechgroup.com]

- 5. (+)-Chenodeoxycholic Acid-d5 API Manufacturers | Suppliers | Exporters | Pharmacompass.com [pharmacompass.com]

- 6. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 7. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]

- 13. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 [mdpi.com]

- 16. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pivotal Role of Deuterated Bile Acids in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated bile acids, synthetic analogs of naturally occurring bile acids where one or more hydrogen atoms are replaced by deuterium, have emerged as indispensable tools in biomedical research. Their unique physicochemical properties, particularly their increased mass, make them ideal internal standards for mass spectrometry-based quantification of bile acids in complex biological matrices. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of deuterated bile acids in research, with a focus on their role in elucidating bile acid metabolism and signaling pathways.

A Brief History of Bile Acid Research and the Advent of Deuterated Analogs

The study of bile acids dates back to the 19th century, with the initial focus on their role in digestion and lipid absorption. The 20th century witnessed significant progress in understanding their chemical structures and biosynthetic pathways from cholesterol. The advent of stable isotope labeling techniques in the mid-20th century revolutionized metabolic research. Early experiments utilized radioactive isotopes to trace the metabolic fate of cholesterol and its conversion to bile acids.

The development of mass spectrometry (MS) as a powerful analytical tool paved the way for the use of non-radioactive, stable isotopes like deuterium. Researchers soon recognized that deuterated compounds could serve as ideal internal standards in MS-based quantification. This is because deuterated analogs co-elute with their non-deuterated counterparts during chromatographic separation but are distinguishable by their higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise and accurate quantification of endogenous bile acids by correcting for variations in sample preparation and instrument response. Today, a wide array of deuterated primary, secondary, and conjugated bile acids are commercially available and routinely used in metabolomics and clinical chemistry.

Synthesis of Deuterated Bile Acids

The synthesis of deuterated bile acids involves the introduction of deuterium atoms at specific positions in the bile acid molecule. Various chemical methods have been developed to achieve this, often starting from commercially available bile acid precursors.

A common strategy for synthesizing deuterated chenodeoxycholic acid (CDCA), for instance, involves a multi-step process starting from cholic acid. This can include esterification, protection of hydroxyl groups, oxidation, reduction, and finally, hydrolysis to yield the desired deuterated product.[1][2] The precise reaction conditions, including catalysts, solvents, and temperatures, are critical for achieving high yields and purity.[2]

Example Synthetic Scheme: A general approach to CDCA synthesis

Caption: A generalized workflow for the chemical synthesis of chenodeoxycholic acid from cholic acid.

Key Applications of Deuterated Bile Acids in Research

Gold Standard for Quantification: Isotope Dilution Mass Spectrometry

The primary application of deuterated bile acids is as internal standards in isotope dilution mass spectrometry (IDMS) for the accurate quantification of endogenous bile acids in various biological samples, including plasma, serum, liver tissue, and feces.[3][4][5][6][7][8]

Table 1: Commonly Used Deuterated Bile Acids as Internal Standards

| Deuterated Bile Acid | Abbreviation | Labeled Positions |

| Cholic acid-d4 | CA-d4 | 2,2,4,4 |

| Chenodeoxycholic acid-d4 | CDCA-d4 | 2,2,4,4 |

| Deoxycholic acid-d4 | DCA-d4 | 2,2,4,4 |

| Lithocholic acid-d4 | LCA-d4 | 2,2,4,4 |

| Ursodeoxycholic acid-d4 | UDCA-d4 | 2,2,4,4 |

| Glycocholic acid-d4 | GCA-d4 | 2,2,4,4 |

| Taurocholic acid-d4 | TCA-d4 | 2,2,4,4 |

| Glycochenodeoxycholic acid-d4 | GCDCA-d4 | 2,2,4,4 |

| Taurochenodeoxycholic acid-d4 | TCDCA-d4 | 2,2,4,4 |

Elucidating Bile Acid Metabolism and Pharmacokinetics

Deuterated bile acids are invaluable tools for studying the complex pathways of bile acid metabolism and their pharmacokinetic properties. By administering a deuterated bile acid to an animal model, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) without interfering with the endogenous bile acid pool.[9][10]

Table 2: Illustrative Pharmacokinetic Parameters of Ursodeoxycholic Acid in Rats

| Parameter | Value | Unit |

| Oral Bioavailability | ~90 | % |

| Time to Peak Concentration (Tmax) | 30 | minutes |

| Major Metabolite | Tauro-ursodeoxycholic acid | - |

| Fecal Excretion (24h) | 15-20 | % of dose |

| Urinary Excretion (24h) | ~1.5 | % of dose |

Note: Data are generalized from studies in rats and may vary depending on the specific experimental conditions.[9]

Probing Bile Acid Signaling Pathways

Bile acids are now recognized as important signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors, like TGR5 (also known as GPBAR1).[11][12][13] These signaling pathways play crucial roles in regulating lipid, glucose, and energy metabolism. While less common than their use as standards, deuterated bile acids can be used in in vitro and in vivo experiments to study the activation of these receptors and their downstream effects on gene expression.

FXR is a key regulator of bile acid homeostasis. Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis, transport, and detoxification.[14][15][16][17][18][19]

Caption: Simplified FXR signaling pathway activated by bile acids.

Table 3: Key FXR Target Genes and Their Functions

| Gene | Encoded Protein | Function | Effect of FXR Activation |

| SHP | Small Heterodimer Partner | Transcriptional repressor | Induction |

| ABCB11 | Bile Salt Export Pump (BSEP) | Transports bile acids out of hepatocytes | Induction |

| FGF19 | Fibroblast Growth Factor 19 | Hormone that regulates bile acid synthesis | Induction (in intestine) |

| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis | Repression |

| SLC10A1 | Na+-taurocholate cotransporting polypeptide (NTCP) | Uptake of bile acids into hepatocytes | Repression |

TGR5 is a cell surface receptor that is activated by bile acids, leading to an increase in intracellular cyclic AMP (camp) and the activation of downstream signaling cascades, including protein kinase A (PKA) and extracellular signal-regulated kinase (ERK).[11][12][13][20][21] TGR5 signaling is involved in regulating energy expenditure, glucose homeostasis, and inflammation.

Caption: Simplified TGR5 signaling pathway activated by bile acids.

Experimental Protocols: A General Overview

In Vitro FXR Activation Assay

Objective: To determine the ability of a deuterated bile acid to activate the farnesoid X receptor (FXR).

Methodology:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells are commonly used. Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

-

Transfection: Cells are transiently transfected with plasmids encoding human FXR, its heterodimeric partner RXR, and a luciferase reporter gene under the control of an FXR-responsive promoter.

-

Treatment: After transfection, cells are treated with various concentrations of the deuterated bile acid (e.g., d4-CDCA) or a known FXR agonist (positive control) for a specified period (e.g., 24 hours).

-

Luciferase Assay: The activity of the luciferase reporter enzyme is measured using a luminometer. An increase in luciferase activity indicates FXR activation.

-

Data Analysis: The results are typically expressed as fold induction over the vehicle control.

In Vivo Study of Bile Acid Metabolism in Mice

Objective: To trace the metabolic fate of a deuterated bile acid in a mouse model.

Methodology:

-

Animal Model: C57BL/6 mice are a commonly used strain. Mice are housed under controlled conditions with free access to food and water.

-

Administration of Deuterated Bile Acid: A specific deuterated bile acid (e.g., d4-cholic acid) is administered to the mice, typically by oral gavage.

-

Sample Collection: At various time points after administration, blood, liver, and fecal samples are collected.

-

Sample Preparation: Bile acids are extracted from the collected samples using methods such as solid-phase extraction or liquid-liquid extraction.[22]

-

LC-MS/MS Analysis: The extracted bile acids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the administered deuterated bile acid and its metabolites.

-

Data Analysis: The concentration-time profiles of the deuterated bile acid and its metabolites are used to determine pharmacokinetic parameters and metabolic pathways.

Caption: A typical experimental workflow for an in vivo metabolic study using deuterated bile acids.

Future Perspectives

The use of deuterated bile acids in research continues to expand. Future applications may include:

-

Advanced Metabolic Flux Analysis: Combining deuterated bile acid tracing with advanced computational modeling to provide a more dynamic and quantitative understanding of bile acid metabolism in health and disease.[23][24][25][26]

-

Drug Development: Using deuterated bile acids to study the effects of new drug candidates on bile acid metabolism and signaling, and to investigate potential drug-bile acid interactions.

-

Personalized Medicine: Developing stable isotope-based breath tests using deuterated bile acids to non-invasively assess bile acid malabsorption and other gastrointestinal disorders.

-

Microbiome Research: Employing deuterated bile acids to investigate the intricate interplay between the gut microbiota and host bile acid metabolism.

Conclusion

Deuterated bile acids have proven to be invaluable tools in the study of bile acid biology. From their fundamental role as internal standards for accurate quantification to their application in tracing metabolic pathways and probing signaling cascades, these stable isotope-labeled molecules have significantly advanced our understanding of the diverse physiological and pathophysiological roles of bile acids. As analytical technologies and research methodologies continue to evolve, the applications of deuterated bile acids are poised to expand further, opening new avenues for discovery in basic and translational research.

References

- 1. EP1960416B1 - Purification process for chenodeoxycholic acid - Google Patents [patents.google.com]

- 2. CN112334476A - Method for synthesizing chenodeoxycholic acid and application thereof - Google Patents [patents.google.com]

- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management | MDPI [mdpi.com]

- 13. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 19. frontiersin.org [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 24. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 25. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Natural Abundance vs. Isotopically Enriched Chenodeoxycholic Acid for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, is a critical signaling molecule in various physiological processes.[1] It is a potent endogenous ligand for the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5), making it a key regulator of bile acid, lipid, and glucose metabolism.[2] The advent of stable isotope labeling has provided researchers with powerful tools to investigate the intricate dynamics of CDCA metabolism and signaling in vivo and in vitro. This technical guide provides an in-depth comparison of natural abundance and isotopically enriched chenodeoxycholic acid, offering researchers a comprehensive resource to inform their experimental design and data interpretation. We will delve into their physicochemical properties, methods of production and analysis, and their distinct applications in metabolic research, supported by detailed experimental protocols and visual aids.

Physicochemical Properties

The fundamental physicochemical properties of natural abundance and isotopically enriched CDCA are largely similar, with the primary distinction being the increased molecular weight of the latter due to the incorporation of heavy isotopes. This subtle difference is the cornerstone of their differential utility in experimental settings.

| Property | Natural Abundance CDCA | Isotopically Enriched CDCA |

| Molecular Formula | C₂₄H₄₀O₄[3] | Example: C₂₃¹³CH₄₀O₄ (¹³C-labeled)[4][5] |

| Molecular Weight | 392.58 g/mol [3] | Example: 393.56 g/mol ([24-¹³C]CDCA)[4][6] |

| Melting Point | 165–167 °C[1][7] | Not significantly different from natural abundance CDCA |

| Solubility | Insoluble in water; soluble in alcohol and acetic acid.[1][7] Soluble in ethanol (~20 mg/ml), DMSO (~20 mg/ml), and DMF (~30 mg/ml).[8] Sparingly soluble in aqueous buffers (approx. 0.5 mg/ml in 1:1 DMF:PBS, pH 7.2).[8] | Expected to have similar solubility profiles to natural abundance CDCA. |

| Critical Micellar Concentration (CMC) | 3.6 mM[9] | Not extensively reported, but expected to be very similar to natural abundance CDCA. |

| Isotopic Purity | Natural isotopic abundance | High isotopic enrichment (e.g., >98% for deuterated CDCA, >99% for ¹³C-labeled CDCA).[6][7] |

| Specific Activity | Not applicable | High specific activity for radio-labeled versions (e.g., ³H-labeled CDCA).[7] |

Production and Synthesis

The origin and synthesis of natural abundance and isotopically enriched CDCA are fundamentally different, dictating their availability and cost.

Natural Abundance Chenodeoxycholic Acid

Natural abundance CDCA is primarily sourced through extraction from animal bile, most commonly from pigs or poultry.[10][11][12] The process generally involves the hydrolysis of conjugated bile acids to yield the free acid, followed by purification steps.

Isotopically Enriched Chenodeoxycholic Acid

The synthesis of isotopically enriched CDCA involves introducing stable isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), into the molecule. This is achieved through chemical synthesis, often starting from a precursor molecule and incorporating the isotope at a specific position.

For example, deuterated CDCA can be prepared by the catalytic reduction of a Δ¹¹ derivative of cholic acid with deuterium gas.[7][9] ¹³C-labeled CDCA is often synthesized by introducing a ¹³C-labeled cyanide, which becomes the C-24 carboxylic acid carbon.[13]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, synthesis, and analysis of both forms of CDCA, as well as for assessing their biological activity.

Extraction of Natural Abundance CDCA from Bile

This protocol is adapted from methods described for the extraction of CDCA from porcine bile.[14][15][16]

Materials:

-

Porcine bile

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Diatomaceous earth

-

Hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Filter paper

Procedure:

-

Saponification: Mix 150g of swine bile with 600 ml of ethyl acetate and 60g of sodium chloride. Reflux the mixture for 1 hour to dissolve the bile solids.[10]

-

Cooling and Filtration: Cool the mixture to 20-25°C and stir for 1 hour. Filter the mixture through diatomaceous earth and wash the filter cake with ethyl acetate.[10]

-

Concentration: Remove the organic solvent from the filtrate by concentrating under reduced pressure to obtain a crude CDCA mixture.[10]

-

Acidification and Extraction: Dissolve the crude mixture in water and adjust the pH to 2.0-3.0 with hydrochloric acid. Extract the aqueous solution multiple times with ethyl acetate.

-

Washing and Drying: Wash the combined ethyl acetate layers with a 6% saline solution. Dry the organic layer over anhydrous sodium sulfate.

-

Crystallization: Concentrate the dried ethyl acetate solution and add hexane to induce crystallization. Keep the solution cool for 24 hours.

-

Final Product: Filter the crystals, wash with cold hexane, and dry under vacuum to obtain purified chenodeoxycholic acid.

Synthesis of Isotopically Enriched CDCA (General Method for Deuteration)

This protocol outlines the general steps for the synthesis of deuterated CDCA based on the catalytic reduction method.[7][9]

Materials:

-

Δ¹¹-chenodeoxycholic acid derivative (e.g., methyl ester)

-

Deuterium gas (D₂)

-

Palladium on carbon (Pd/C) catalyst

-

Anhydrous solvent (e.g., ethyl acetate, methanol)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Δ¹¹-chenodeoxycholic acid derivative in an appropriate anhydrous solvent in a reaction vessel suitable for hydrogenation.

-

Catalyst Addition: Add the Pd/C catalyst to the solution.

-

Deuteration: Purge the reaction vessel with deuterium gas and maintain a positive pressure of D₂. Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or mass spectrometry to confirm the complete reduction of the double bond.

-

Filtration: Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting deuterated CDCA derivative can be further purified by crystallization or chromatography.

-

Hydrolysis (if necessary): If the starting material was an ester, hydrolyze the ester group to obtain the free deuterated chenodeoxycholic acid.

Analytical Methods for Quantification

This protocol is a generalized procedure for the analysis of CDCA in biological samples.[17][18][19][20]

Materials:

-

Sample containing CDCA (e.g., serum, bile extract)

-

Internal standard (e.g., D₄-CDCA)

-

Methanol, Benzene, TMS diazomethane, Pyridine, N-trimethylsilylimidazole (TMSI), Trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation: To a known amount of the sample, add a known amount of the internal standard.

-

Derivatization:

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatograph Conditions: Use an appropriate temperature program for the oven to separate the bile acid derivatives.

-

Mass Spectrometer Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for both the analyte (CDCA derivative) and the internal standard.

-

-

Quantification: Calculate the concentration of CDCA in the original sample by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared with known amounts of CDCA and the internal standard.

This protocol provides a general workflow for the sensitive and specific quantification of CDCA.[21][22][23][24][25]

Materials:

-

Sample containing CDCA

-

Internal standard (e.g., D₄-CDCA)

-

Acetonitrile, Methanol, Water, Formic acid, Ammonium formate

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation (Protein Precipitation): To 50 µL of the sample, add 50 µL of the internal standard solution. Add 800 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge.[24]

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 35% methanol in water).[24]

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography Conditions: Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol with additives like formic acid or ammonium formate to achieve chromatographic separation of CDCA from other bile acids and matrix components.

-

Mass Spectrometry Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with negative electrospray ionization. Monitor specific precursor-to-product ion transitions for both CDCA and the internal standard.

-

-

Quantification: Determine the concentration of CDCA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Activity Assays

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify FXR ligands.[5][25]

Materials:

-

FXR ligand-binding domain (LBD)

-

Fluorescently labeled FXR probe (e.g., DY246)

-

Test compounds (natural abundance or enriched CDCA)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup: In a microplate, add the FXR LBD and the fluorescent probe to the assay buffer.

-

Compound Addition: Add varying concentrations of the test compounds (unlabeled CDCA) to the wells. Include a control with no competitor.

-

Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

-

Measurement: Measure the TR-FRET signal using a microplate reader. The signal will decrease as the unlabeled compound displaces the fluorescent probe from the FXR LBD.

-

Data Analysis: Plot the TR-FRET signal against the concentration of the test compound. Calculate the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the fluorescent probe. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

This protocol describes a common method to assess the activation of TGR5 by CDCA.[26][27][28][29][30]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for human TGR5

-

Reporter vector containing a cAMP response element (CRE) linked to a luciferase or secreted alkaline phosphatase (SEAP) gene

-

Transfection reagent

-

Cell culture medium

-

Test compounds (natural abundance or enriched CDCA)

-

Luciferase or SEAP assay reagent

-

Luminometer or spectrophotometer

Procedure:

-

Cell Transfection: Co-transfect the HEK293 cells with the TGR5 expression vector and the CRE-reporter vector using a suitable transfection reagent.

-

Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach and express the receptors overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compounds (CDCA). Include a vehicle control.

-

Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (typically 6-24 hours).

-

Reporter Assay:

-

For luciferase: Lyse the cells and measure the luciferase activity using a luminometer.

-

For SEAP: Collect the cell culture medium and measure the SEAP activity using a suitable substrate and a spectrophotometer or luminometer.

-

-

Data Analysis: Plot the reporter activity against the concentration of CDCA. Calculate the EC₅₀ value, which represents the concentration of CDCA that elicits a half-maximal response.

Signaling Pathways and Experimental Workflows

CDCA exerts its biological effects primarily through the activation of FXR and TGR5. Understanding these pathways is crucial for interpreting experimental results.

Farnesoid X Receptor (FXR) Signaling Pathway

CDCA is a potent agonist of FXR, a nuclear receptor that plays a central role in bile acid homeostasis.[2][18][31] Upon activation by CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism.

Caption: FXR Signaling Pathway Activated by CDCA.

TGR5 Signaling Pathway

CDCA also activates TGR5, a G-protein coupled receptor expressed in various tissues, including the gallbladder, intestine, and certain immune cells.[8][32][33][34] Activation of TGR5 by CDCA initiates a signaling cascade involving Gαs, adenylyl cyclase, and cyclic AMP (cAMP), leading to diverse physiological responses.[33][34]

References

- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis of 11, 12-2H2- and 11, 12-3H2-labeled chenodeoxycholic and lithocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Novel Pathways That Control Farnesoid X Receptor-mediated Hypocholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suitability of [11, 12-3H2]chenodeoxycholic acid and [11, 12-3H2]lithocholic acid for isotope dilution studies of bile acid metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validity of natural isotope abundance correction for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. support.nanotempertech.com [support.nanotempertech.com]

- 24. CN107200763B - A method of using chenodeoxycholic acid as Material synthesis lithocholic acid - Google Patents [patents.google.com]

- 25. Binding free energy predictions of farnesoid X receptor (FXR) agonists using a linear interaction energy (LIE) approach with reliability estimation: application to the D3R Grand Challenge 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Validation of use of 11,12-2H-labeled chenodeoxycholic acid in isotope dilution measurements of bile acid kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]

- 29. researchgate.net [researchgate.net]

- 30. shoko-sc.co.jp [shoko-sc.co.jp]

- 31. Farnesoid X receptor (FXR) as a potential therapeutic target for lung diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]

Methodological & Application

Application Note: Quantification of Chenodeoxycholic Acid-d5 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chenodeoxycholic acid (CDCA) and its stable isotope-labeled internal standard, chenodeoxycholic acid-d5 (CDCA-d5), in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure followed by a rapid and selective LC-MS/MS analysis. This method demonstrates high sensitivity, specificity, and a broad dynamic range, making it suitable for pharmacokinetic studies, clinical research, and drug development applications.

Introduction

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol[1][2]. It plays a crucial role in the digestion and absorption of dietary fats and lipids[3]. Beyond its digestive functions, CDCA is an important signaling molecule that activates the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Given its physiological significance, the accurate quantification of CDCA in biological matrices is essential for understanding its role in various physiological and pathophysiological processes. LC-MS/MS has become the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to resolve structurally similar isomers[1][4][5]. This application note provides a comprehensive protocol for the quantification of CDCA in human plasma using CDCA-d5 as an internal standard to ensure accuracy and precision.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of CDCA and its internal standard from human plasma.

Materials:

-

Human plasma samples

-

Chenodeoxycholic acid (CDCA) analytical standard

-

This compound (CDCA-d5) internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (CDCA-d5 in methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins[6].

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation[7].

-

Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins[8].

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to resolve CDCA from other endogenous plasma components.

LC Conditions:

| Parameter | Condition |

| LC System | A standard UHPLC or HPLC system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min[9] |

| Column Temperature | 40 °C[9] |

| Injection Volume | 10 µL[1][9] |

| Gradient Program | Time (min) |

| 0.0 | |

| 6.0 | |

| 14.0 | |

| 14.1 | |

| 15.5 | |

| 15.6 | |

| 17.0 |

Mass Spectrometry

Mass spectrometric detection is performed on a triple quadrupole mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).

MS Conditions:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V[9] |

| Source Temperature | 450 °C[9] |

| Curtain Gas | 30 psi[9] |

| Ion Source Gas 1 | 40 psi[9] |

| Ion Source Gas 2 | 50 psi[9] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| CDCA | 391.3 | 391.3 | -10 |

| CDCA-d5 | 396.3 | 396.3 | -10 |

Note: For unconjugated bile acids, monitoring the pseudo-MRM transition of the precursor ion to itself often provides the highest signal intensity[2].

Results and Discussion

Linearity and Sensitivity

The method was validated for linearity over a concentration range of 5 to 5000 ng/mL in human plasma. The calibration curve for chenodeoxycholic acid demonstrated excellent linearity with a coefficient of determination (r²) greater than 0.99[1]. The lower limit of quantification (LLOQ) was determined to be 5 ng/mL, with a signal-to-noise ratio greater than 10[1][9].

Quantitative Data Summary:

| Parameter | Result |

| Linear Range | 5 - 5000 ng/mL |

| Coefficient of Determination (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Workflow Diagram

Caption: Workflow for the quantification of chenodeoxycholic acid.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of chenodeoxycholic acid in human plasma using its deuterated internal standard, this compound. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and pharmaceutical research.

References

- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 5. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Chenodeoxycholic Acid-d5 as an Internal Standard in Metabolomics

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding complex biological systems and for the development of novel therapeutics. Bile acids, a class of metabolites synthesized from cholesterol in the liver, have emerged as significant signaling molecules in various physiological and pathophysiological processes. Chenodeoxycholic acid (CDCA) is a primary bile acid that plays a crucial role in these pathways.

The gold standard for the quantitative analysis of bile acids in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the accuracy of LC-MS/MS can be compromised by matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix. To correct for these variations, the use of a stable isotope-labeled internal standard (IS) is essential. A suitable internal standard should co-elute with the analyte and have similar ionization efficiency, but be distinguishable by mass.

Chenodeoxycholic acid-d5 (CDCA-d5) is a deuterated analog of CDCA that serves as an excellent internal standard for the quantification of chenodeoxycholic acid and other bile acids in complex biological samples. Its chemical and physical properties closely mimic those of the endogenous analyte, ensuring that it experiences similar extraction recovery and ionization effects. This document provides detailed application notes and protocols for the utilization of CDCA-d5 as an internal standard in metabolomics studies.

Data Presentation: Method Validation Summary

The following tables summarize the quantitative performance of an LC-MS/MS method for the analysis of various bile acids, including chenodeoxycholic acid, using this compound as one of the internal standards. The data is adapted from a validated method for the quantification of bile acids in human serum.[1]

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

| Analyte | Linear Range (nM) | LLOQ (nM) | LOD (nM) |

| Cholic Acid (CA) | 54.14 - 17325 | 54.14 | 27.07 |

| Chenodeoxycholic Acid (CDCA) | 26.85 - 8590 | 26.85 | 13.38 |

| Deoxycholic Acid (DCA) | 52.35 - 16750 | 26.12 | 13.06 |

| Lithocholic Acid (LCA) | 3.238 - 1034 | 3.238 | 1.612 |

| Ursodeoxycholic Acid (UDCA) | 25.53 - 8170 | 12.75 | 6.375 |

| Glycocholic Acid (GCA) | 20.61 - 6595 | 5.156 | 2.578 |

| Taurocholic Acid (TCA) | 23.58 - 7545 | 11.78 | 5.894 |

LLOQ: Lower Limit of Quantification; LOD: Lower Limit of Detection. Data derived from a study using CDCA-d5 as an internal standard.[1]

Table 2: Precision and Recovery of the LC-MS/MS Method

| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |

| Cholic Acid (CA) | 2.15 - 8.97 | 4.53 - 11.23 | 95.8 - 103.2 |

| Chenodeoxycholic Acid (CDCA) | 1.53 - 10.63 | 3.01 - 13.98 | 92.5 - 105.1 |

| Deoxycholic Acid (DCA) | 2.54 - 9.87 | 5.12 - 12.54 | 94.3 - 104.8 |

| Lithocholic Acid (LCA) | 3.11 - 10.12 | 6.23 - 13.87 | 91.7 - 102.3 |

| Ursodeoxycholic Acid (UDCA) | 2.87 - 9.54 | 4.87 - 11.98 | 93.6 - 104.1 |

| Glycocholic Acid (GCA) | 2.01 - 8.54 | 4.12 - 10.87 | 96.2 - 105.5 |

| Taurocholic Acid (TCA) | 1.98 - 8.23 | 3.98 - 10.54 | 95.5 - 104.9 |

%CV: Percent Coefficient of Variation. Data reflects the performance of a validated method utilizing CDCA-d5 as an internal standard.[1]

Experimental Protocols

Materials and Reagents

-

Standards: Chenodeoxycholic acid (CDCA), Cholic acid (CA), Deoxycholic acid (DCA), Lithocholic acid (LCA), Ursodeoxycholic acid (UDCA), Glycocholic acid (GCA), Taurocholic acid (TCA).

-

Internal Standard: this compound (CDCA-d5), Cholic acid-d4 (CA-d4), Deoxycholic acid-d4 (DCA-d4), Lithocholic acid-d4 (LCA-d4), Ursodeoxycholic acid-d4 (UDCA-d4), Glycocholic acid-d4 (GCA-d4), Taurocholic acid-d4 (TCA-d4).

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid.

-

Biological Matrix: Human serum (or other relevant biological fluid).

-

Labware: Microcentrifuge tubes (1.5 mL), pipettes and tips, 96-well plates, autosampler vials.

Standard and Internal Standard Stock Solution Preparation

-

Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each bile acid standard in methanol to a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of CDCA-d5 in methanol at a concentration of 1 mg/mL. Similarly, prepare stock solutions for other deuterated internal standards.

-

Working Solutions: Prepare working solutions of the analyte mixture and the internal standard mixture by diluting the stock solutions in methanol to the desired concentrations for spiking and calibration curve preparation.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of bile acids from serum or plasma.

-

Aliquot 50 µL of serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (containing CDCA-d5 and other deuterated standards) to each sample.

-

Add 140 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 20 seconds.

-

Centrifuge at 18,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

-

System: UPLC I-Class System

-

Column: Cortecs T3 2.7 µm (2.1 x 30 mm)

-

Column Temperature: 60°C

-

Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid

-

Mobile Phase B: 1:1 Acetonitrile/Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid

-

Flow Rate: 0.3 mL/min

-